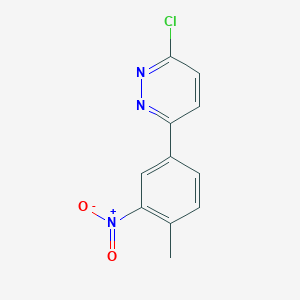

3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(4-methyl-3-nitrophenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2/c1-7-2-3-8(6-10(7)15(16)17)9-4-5-11(12)14-13-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVOXPUXLNFCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the 4-methyl-3-nitrophenyl precursor.

Nitration: The precursor undergoes nitration to introduce the nitro group.

Chlorination: The nitrated compound is then chlorinated to introduce the chloro group at the desired position.

Cyclization: The final step involves cyclization to form the pyridazine ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities .

Chemical Reactions Analysis

3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis of 3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. The initial steps often include the introduction of the chloro and nitro groups onto the pyridazine ring through electrophilic substitution reactions. The specific conditions can vary, but they generally require careful control of temperature and reaction time to achieve optimal yields.

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. This compound has been tested for its efficacy against various bacterial strains. Preliminary studies suggest that it may act as an inhibitor of bacterial growth, potentially serving as a lead compound for antibiotic development .

2.2 Anti-inflammatory and Analgesic Properties

Pyridazine compounds have also been explored for their anti-inflammatory and analgesic effects. The presence of the nitro group in this compound may enhance its potential as an anti-inflammatory agent, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases .

2.3 Anticancer Activity

The compound has shown promise in anticancer research, where it could inhibit specific cancer cell lines. Studies have indicated that modifications in the pyridazine structure can lead to enhanced cytotoxicity against tumor cells, suggesting that this compound might be useful in developing new cancer therapies .

Biological Studies

3.1 Mechanism of Action

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzyme targets or cellular pathways, leading to its observed biological activities .

3.2 In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against various pathogens and cancer cell lines. For instance, its activity against Leishmania donovani has been highlighted, showing submicromolar activity that surpasses some standard treatments . This positions it as a potential candidate for developing new antiprotozoal drugs.

Materials Science Applications

4.1 Organic Semiconductors

Due to its unique electronic properties, this compound can be utilized in materials science for developing organic semiconductors. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve thermal stability and reactivity. For example, nitro-substituted derivatives (e.g., compound 27 in ) exhibit higher melting points (~277°C) compared to bromo or methyl analogs.

- Synthetic Efficiency : Hydrazine-based condensations (e.g., with nitrofuran aldehydes) achieve higher yields (up to 90%) compared to POCl₃-mediated chlorination (20% for 4-methylphenyl analog) .

- Bioactivity: The 4-methylphenyl analog shows analgesic/anti-inflammatory activity comparable to reference drugs, while piperazine-containing derivatives (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazinyl]pyridazine) target enzymes like monoamine oxidase-B (MAO-B) .

Pharmacological and Physicochemical Properties

- Electron-Withdrawing Groups : The nitro group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in nitrofuran-containing derivatives with potent antifungal activity .

- Solubility and Bioavailability : Piperazine moieties improve water solubility and blood-brain barrier penetration, critical for central nervous system targets . In contrast, nitro and chloro groups may reduce solubility, necessitating formulation optimization.

- Nitro groups, while pharmacologically beneficial, may pose genotoxic risks if metabolized to aromatic amines.

Biological Activity

3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. The compound can be derived from 2-chloro-3-nitropyridine through a series of reactions that include the introduction of the chloro and nitro substituents at specific positions on the pyridazine ring.

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClN4O2 |

| Molecular Weight | 252.67 g/mol |

| CAS Number | 1030584-84-9 |

| Melting Point | Data not available |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Antiviral Activity

Pyridazine derivatives have been evaluated for their antiviral effects, particularly against viruses like Hepatitis A. For instance, a study demonstrated that certain pyridazine derivatives showed promising activity against Hepatitis A virus (HAV), with some compounds exhibiting significant inhibition rates . The mechanism often involves interference with viral replication processes.

Anticancer Properties

Compounds containing pyridazine structures have been reported to exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of tumor growth. A study focusing on pyridazine derivatives found that they could act as inhibitors of key enzymes involved in cancer progression .

Case Studies

- Hepatitis A Virus Inhibition : In a pharmacological screening of new pyridazine derivatives, one compound showed a high efficacy against HAV, suggesting that modifications in the pyridazine structure can enhance antiviral activity .

- Antitumor Activity : A recent investigation into the anticancer potential of pyridazine derivatives revealed that certain compounds led to significant reductions in tumor size in vitro and in vivo models, indicating their potential as therapeutic agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction can modulate various biochemical pathways, influencing cell proliferation and apoptosis.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds may inhibit enzymes critical for viral replication or cancer cell metabolism. |

| Apoptosis Induction | Certain derivatives trigger programmed cell death in cancer cells. |

| Antioxidant Activity | Some studies suggest these compounds may possess antioxidant properties, reducing oxidative stress in cells. |

Q & A

Q. What synthetic methodologies are effective for preparing 3-Chloro-6-(4-methyl-3-nitrophenyl)pyridazine, and how can reaction conditions be optimized?

The synthesis of pyridazine derivatives typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, halogenated pyridazines (e.g., 3-chloro-6-substituted derivatives) can react with arylboronic acids under Suzuki-Miyaura conditions. Optimization may include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced coupling efficiency .

- Solvent systems : Use of polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients for isolating nitro-substituted products .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : and NMR to confirm substitution patterns. For example, aromatic protons near nitro groups show deshielding (δ 8.0–8.5 ppm) .

- FTIR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). Discrepancies in peak positions may arise from solvent effects or crystallinity; use KBr pellets for consistency .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺. Contradictions between calculated and observed masses require re-evaluation of ionization conditions (e.g., matrix effects) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition : Screen against targets like α-glucosidase or kinases using fluorometric assays (e.g., yeast α-glucosidase inhibition with p-nitrophenyl-α-D-glucopyranoside substrate) .

- Receptor binding : Radioligand displacement assays (e.g., CRF1R antagonism studies with -CP-154,526) to assess affinity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HL-60 leukemia cells) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and guide structural modifications?

- DFT methods : B3LYP/6-311++G** basis set to calculate electron density maps, identifying electrophilic/nucleophilic sites on the pyridazine ring .

- Transition-state analysis : Simulate reaction pathways (e.g., nitro group reduction) to predict activation energies and regioselectivity .

- Docking studies : AutoDock Vina to model interactions with targets like AhR or GPR39, using crystal structures (PDB: 5NJ8) to prioritize substituents .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .

- Metabolic stability : Test compound stability in assay media via LC-MS to rule out degradation artifacts .

- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding kinetics if radioligand assays show variability) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PLGA-based carriers to improve pharmacokinetics in rodent models .

- LogP optimization : Replace nitro groups with bioisosteres (e.g., trifluoromethyl) to balance lipophilicity (target LogP 2–3) .

Q. How can crystallography resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water) and solve structures using SHELX. For example, monitor dihedral angles between pyridazine and aryl rings to confirm planarity .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds from nitro groups) influencing packing .

Methodological Notes

- Safety : Handle nitro-containing compounds with explosion-resistant equipment due to thermal instability .

- Data validation : Cross-reference spectral data with databases like NIST Chemistry WebBook to resolve conflicts .

- Open science : Deposit crystal structures in the Cambridge Structural Database (CSD) for community access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.